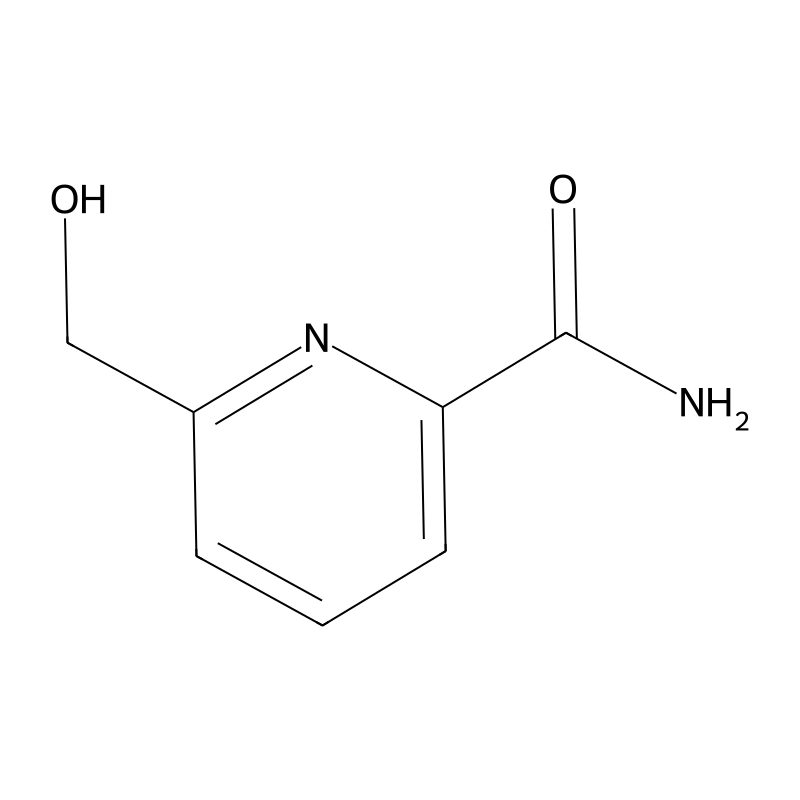

6-(Hydroxymethyl)pyridine-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmaceutical Chemistry

Specific Scientific Field: Pharmaceutical Chemistry.

Summary of the Application: “6-(Hydroxymethyl)pyridine-2-carboxamide” is used in the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases, which have potential as antimicrobial agents.

Methods of Application or Experimental Procedures: The process begins with the coupling of 2,6-pyridinedicarbonyl dichloride with L-alanine or 2-methyl-alanine methyl ester to produce 2,6-bis-carboxamide pyridine methyl esters. These esters undergo hydrazonolysis with hydrazine hydrate to produce bis-hydrazides.

Results or Outcomes: Many of the synthesized compounds exhibited significant antimicrobial activity, comparable to streptomycin and fusidic acid, which were used as reference antibiotic drugs.

Application in Biocatalysis

Specific Scientific Field: Biocatalysis.

Summary of the Application: “6-(Hydroxymethyl)pyridine-2-carboxamide” can be synthesized from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts.

Methods of Application or Experimental Procedures: The process involves a novel one-pot biocatalytic process for the preparation of 2,6-bis(hydroxymethyl)pyridine.

Results or Outcomes: This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols.

6-(Hydroxymethyl)pyridine-2-carboxamide is an organic compound characterized by the molecular formula C7H8N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The structure features a hydroxymethyl group and a carboxamide group attached to the pyridine ring, which contributes to its unique properties and reactivity. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis .

- Oxidation: The hydroxymethyl group can be oxidized to form 6-(carboxy)pyridine-2-carboxamide using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The carboxamide group can be reduced to an amine, specifically 6-(aminomethyl)pyridine-2-carboxamide, using reducing agents like lithium aluminum hydride.

- Substitution: The hydroxymethyl group can be substituted with various functional groups through nucleophilic substitution reactions, leading to a range of substituted pyridine derivatives depending on the nucleophile used .

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate, chromium trioxide.

- Reduction Agents: Lithium aluminum hydride, sodium borohydride.

- Substitution Conditions: Basic or acidic conditions with nucleophiles such as halides, thiols, and amines.

The biological activity of 6-(Hydroxymethyl)pyridine-2-carboxamide is linked to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of hydroxymethyl and carboxamide groups allows for the formation of hydrogen bonds and other interactions with active sites of enzymes. This interaction may inhibit enzymatic activity or alter biological functions. Additionally, the compound may participate in redox reactions that influence cellular processes and signaling pathways .

The synthesis of 6-(Hydroxymethyl)pyridine-2-carboxamide typically involves the reaction of 6-(hydroxymethyl)pyridine with suitable amide-forming reagents. A common method includes:

- Reacting 6-(hydroxymethyl)pyridine with ammonia or an amine.

- Utilizing dehydrating agents such as thionyl chloride or phosphorus oxychloride.

- Performing the reaction under reflux conditions to ensure complete conversion.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Purification methods such as crystallization or chromatography are often used to obtain high-purity products .

6-(Hydroxymethyl)pyridine-2-carboxamide has various applications across different fields:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules and acts as a ligand in coordination chemistry.

- Biology: Utilized in studying enzyme mechanisms and probing biological pathways.

- Industry: Functions as an intermediate in the production of specialty chemicals and pharmaceuticals .

Research on 6-(Hydroxymethyl)pyridine-2-carboxamide has demonstrated its potential interactions with biological targets. Studies indicate that this compound can modulate enzyme activity through competitive inhibition or allosteric effects due to its structural features. Understanding these interactions is crucial for developing therapeutic agents that leverage this compound's unique properties .

Several compounds share structural similarities with 6-(Hydroxymethyl)pyridine-2-carboxamide:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 6-(Hydroxymethyl)pyridine-2-carboxylic acid | Contains a carboxylic acid instead of a carboxamide | Lacks amide functionality |

| 6-(Aminomethyl)pyridine-2-carboxamide | Contains an aminomethyl group | Substitutes hydroxymethyl for aminomethyl |

| Pyridine-2-carboxamide | Lacks the hydroxymethyl group | Retains only carboxamide functionality |

The uniqueness of 6-(Hydroxymethyl)pyridine-2-carboxamide lies in its combination of both hydroxymethyl and carboxamide groups, allowing it to participate in diverse